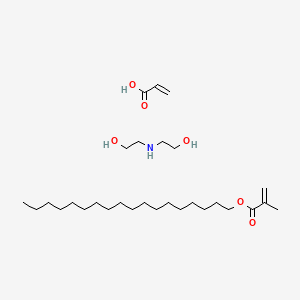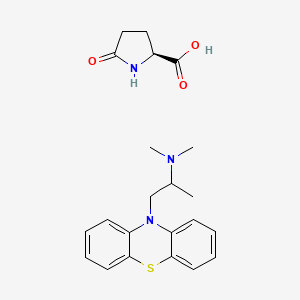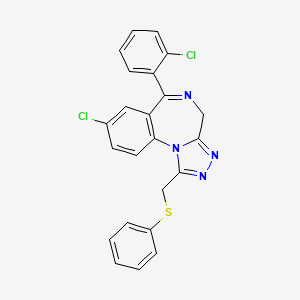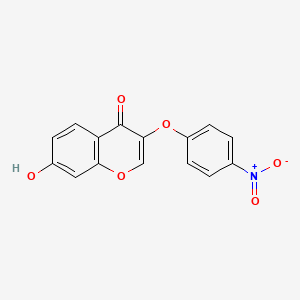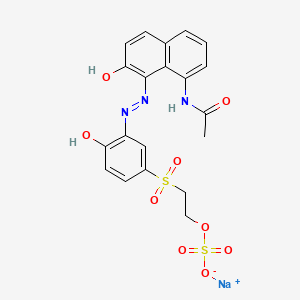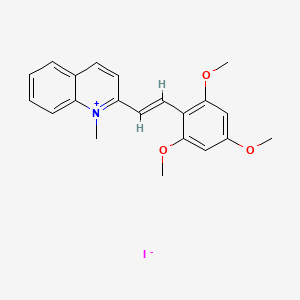
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxy group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions, influencing enzymatic reactions, while the fluorophenyl group can enhance binding affinity to certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)-2-propen-1-one: Similar structure but lacks the furan and triazole rings.
(2E)-1-(4-Fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one: Contains a hydroxyphenyl group instead of the furan and triazole rings.
Uniqueness
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan and triazole rings, along with the fluorophenyl group, makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
280571-89-3 |
|---|---|
Molekularformel |
C18H16FN3O4 |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H16FN3O4/c1-25-10-17-20-18(22-21-17)15(24)9-14(23)16-7-6-13(26-16)8-11-2-4-12(19)5-3-11/h2-7,9,24H,8,10H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
VJMCJYDVPBMENA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
